molecular formula C11H16N2O2S B1267326 n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 5455-83-4

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B1267326
CAS RN: 5455-83-4
M. Wt: 240.32 g/mol
InChI Key: UNJDOUVNJGHHBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and related compounds often involves strategies like Pictet-Spengler condensation, Friedel-Crafts cyclization, and various sulfonamide formation reactions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which share structural similarities, involves the incorporation of the sulfonamide function to target specific pharmacological activities (Gitto et al., 2009). Another approach involves the reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters, demonstrating the versatility in generating tetrahydroisoquinoline scaffolds (Silveira et al., 1999).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a tetrahydroquinoline core, often substituted with various functional groups, including sulfonamides. These modifications play a crucial role in defining the compound's chemical and physical properties. Structural studies, such as X-ray crystallography, provide detailed insights into the arrangement of atoms and the geometry of these molecules (Bougheloum et al., 2013).

Chemical Reactions and Properties

Tetrahydroquinoline sulfonamides participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The sulfonamide group, in particular, offers sites for further chemical modifications and interactions with biological targets. These compounds are synthesized through reactions that involve key intermediates and catalysts, leading to a broad range of derivatives with varying biological activities (Yavari et al., 2014).

Physical Properties Analysis

The physical properties of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are critical for the compound's application in various chemical syntheses and pharmacological formulations. Detailed analysis of these properties can be found through studies focusing on similar tetrahydroquinoline derivatives (Bougheloum et al., 2013).

Chemical Properties Analysis

The chemical behavior of tetrahydroquinoline sulfonamides, including reactivity, stability, and interactions with other molecules, is central to their utility in medicinal chemistry and materials science. The sulfonamide group, in particular, imparts unique chemical properties that enable these compounds to act as inhibitors or reactants in various biological and chemical processes (Grunewald et al., 2006).

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
    • Method : The specific methods of synthesis are not detailed in the source, but it mentions the investigation of novel methods of synthesis due to the importance of this significant ring system .
    • Results : The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
  • N,N-Dimethylacrylamide-Based Hydrogels

    • Field : Environmental Science
    • Application : These hydrogels have been developed for removing harmful heavy metal ions and dyes from bodies of water .
    • Method : The adsorption technique is used for heavy metal ion removal. It is simple to run on a large scale, making it appropriate for practical applications .
    • Results : N,N-dimethylacrylamide (DMAA)-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .

properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJDOUVNJGHHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969787
Record name N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

CAS RN

5455-83-4
Record name NSC5450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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